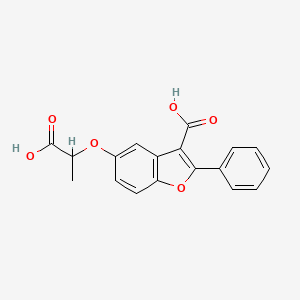

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

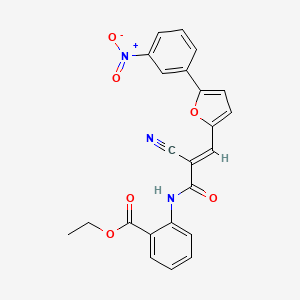

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring structure. This specific molecule has a carboxyethoxy group (CH2CH2COOH) attached to the 5th position of the benzofuran ring, a phenyl group at the 2nd position, and another carboxylic acid group (COOH) at the 3rd position.

Preparation Methods

The synthesis of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 5-(1-carboxyethoxy) isophthalic acid with appropriate reagents under controlled conditions. One method involves the use of cadmium nitrate hexahydrate and 4,4′-bipyridine to form a metal-organic framework . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions:

Hydrolysis: The ester linkage (carboxyethoxy group) can be hydrolyzed under acidic or basic conditions, breaking it down into ethanol and the corresponding carboxylic acid.

Decarboxylation: The carboxylic acid groups might undergo decarboxylation at high temperatures, releasing CO2 and forming ketone or anhydride functionalities.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:

Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) for the extraction of organic compounds from environmental samples.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as luminescent coordination polymers for the detection of antibiotics and pesticides.

Mechanism of Action

The mechanism of action of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on ionotropic and metabotropic receptors in the central nervous system, influencing neurotransmitter activity . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can be compared with other similar compounds, such as:

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid: This compound has a methyl group instead of a phenyl group at the 2nd position.

4-(1-Carboxyethoxy)benzoic acid: This compound has a similar carboxyethoxy group but lacks the benzofuran ring structure.

Properties

IUPAC Name |

5-(1-carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-10(17(19)20)23-12-7-8-14-13(9-12)15(18(21)22)16(24-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZWDICAXJFHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2747911.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2747915.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)

![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)